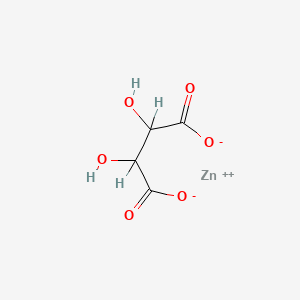

zinc;2,3-dihydroxybutanedioate

Description

Zinc 2,3-dihydroxybutanedioate, commonly referred to as zinc tartrate, is a coordination compound formed by the reaction of zinc ions (Zn²⁺) with tartaric acid (C₄H₆O₆). The compound typically exists in a 1:1 stoichiometric ratio (ZnC₄H₄O₆), where zinc’s +2 charge neutralizes the dianionic tartrate moiety. Tartaric acid, a naturally occurring dicarboxylic acid, forms stable metal complexes due to its four oxygen donor atoms, enabling robust coordination chemistry. Zinc tartrate is utilized in niche applications, including catalysis, controlled-release drug formulations, and as a precursor for zinc oxide nanomaterials .

Properties

Molecular Formula |

C4H4O6Zn |

|---|---|

Molecular Weight |

213.5 g/mol |

IUPAC Name |

zinc;2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI Key |

VRGNUPCISFMPEM-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: zinc;2,3-dihydroxybutanedioate can be synthesized through several methods. One common laboratory method involves the reaction of tartaric acid with zinc sulfate heptahydrate in an aqueous solution. The reaction proceeds as follows:

C4H6O6+ZnSO4⋅7H2O→C4H4O6Zn+H2SO4+7H2O

The reaction is typically carried out at room temperature, and the resulting zinc tartrate precipitate is filtered, washed, and dried .

Industrial Production Methods: In industrial settings, zinc tartrate is often produced by reacting tartaric acid with sodium hydroxide to form sodium tartrate, which is then reacted with zinc sulfate heptahydrate to yield zinc tartrate. The process can be summarized as follows:

- Tartaric acid reacts with sodium hydroxide to form sodium tartrate.

- Sodium tartrate reacts with zinc sulfate heptahydrate to produce zinc tartrate .

Chemical Reactions Analysis

Types of Reactions: zinc;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.

Reduction: It can be reduced to form elemental zinc and tartrate ions.

Substitution: this compound can participate in substitution reactions where the tartrate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligands such as ethylenediamine or ammonia under controlled pH conditions.

Major Products:

Oxidation: Zinc oxide and carbon dioxide.

Reduction: Elemental zinc and tartrate ions.

Substitution: Zinc complexes with new ligands

Scientific Research Applications

zinc;2,3-dihydroxybutanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of zinc-based metal-organic frameworks (MOFs) and coordination polymers.

Biology: this compound is studied for its potential role in enzyme catalysis and as a zinc supplement in biological systems.

Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: this compound is used in the production of stabilizers for polyvinyl chloride (PVC) and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of zinc tartrate involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and regulate gene expression .

Comparison with Similar Compounds

Structural and Stoichiometric Comparisons

Zinc tartrate shares structural similarities with other metal tartrates but differs in metal coordination and stability:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.